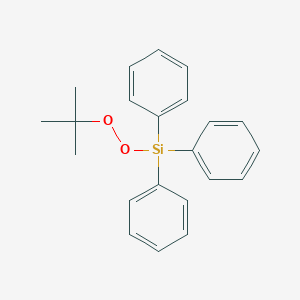

N-(Triphenylmethyl)glycine ethyl ester

Übersicht

Beschreibung

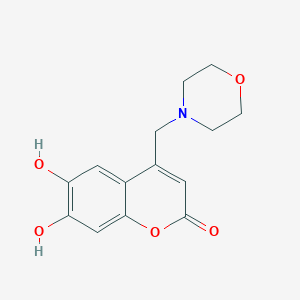

N-(Triphenylmethyl)glycine ethyl ester, also known as triphenylmethylglycine ethyl ester, is an ester of glycine and triphenylmethyl alcohol. It is an organic compound that is used in the synthesis of various compounds, including pharmaceuticals, and has applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Protective Group in Peptide Synthesis

The triphenylmethyl (Trt) moiety, which is a part of N-(Triphenylmethyl)glycine ethyl ester , is widely used as a protective group for amino acids during peptide synthesis. This application is crucial for preventing unwanted side reactions and for the sequential construction of peptides .

Catalyst for C–C Bond Formation

Trityl cations, derived from compounds like N-(Triphenylmethyl)glycine ethyl ester , serve as catalysts in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the creation of complex molecular structures .

Dye Chemistry

In dye chemistry, trityl moieties are employed for their chromophoric properties. They can influence the color properties of dyes, which is essential for developing new materials with specific optical characteristics .

Carbohydrate Chemistry

The trityl group is used in carbohydrate chemistry for the selective protection of primary alcohols. This specificity is particularly useful in the synthesis of complex sugars and related molecules .

Oxidation and Reduction Reagent

N-(Triphenylmethyl)glycine ethyl ester: can act as an oxidation or reduction reagent in various chemical reactions. Its role in redox chemistry is significant for the transformation of functional groups within organic compounds .

Polymer and Peptide Synthesis

This compound is also involved in the synthesis of polymers and peptides. It can be used to initiate polymerization reactions or to couple peptide fragments, thus contributing to the development of new materials and bioactive molecules .

Chiral Catalyst

The trityl moiety can function as a chiral catalyst, which is important for inducing stereoselectivity in chemical reactions. This application is vital for the production of enantiomerically pure substances, which are often required in pharmaceuticals .

Activity-Based Probes

In biochemical research, N-(Triphenylmethyl)glycine ethyl ester can be used to create activity-based probes. These probes can bind to specific enzymes or receptors, allowing researchers to study biological processes in detail .

Wirkmechanismus

Target of Action

The primary target of N-(Triphenylmethyl)glycine ethyl ester is the amino acids’ functional group in the production of peptides . The triphenylmethyl (trityl) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group .

Mode of Action

N-(Triphenylmethyl)glycine ethyl ester interacts with its targets through the trityl cations . These cations are broadly identified organic compounds, because of their several uses, such as a protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . Trityl cations have also been applied as neutral Lewis acids in different chemical reactions .

Biochemical Pathways

The affected pathways involve the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .

Pharmacokinetics

It’s known that the compound is used in the form of a powder , which suggests that it may be administered orally or intravenously

Result of Action

The result of the compound’s action is the formation of trityl peptides . Velluz et al. has successfully applied and studied the trityl moiety in reaction with the carbodiimide process for the preparation of oxytocin .

Action Environment

The action of N-(Triphenylmethyl)glycine ethyl ester can be influenced by various environmental factors. For instance, the deprotection of the trityl group has been carried out under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . Also, an alcohol protecting group can be detected because it is easily removed when trifluoroacetic acid exists in dichloromethane to reproduce the alcohol .

Eigenschaften

IUPAC Name |

ethyl 2-(tritylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFYNMFIEFNYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294454 | |

| Record name | ethyl n-tritylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Triphenylmethyl)glycine ethyl ester | |

CAS RN |

18514-46-0 | |

| Record name | 18514-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl n-tritylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRITYLGLYCINE ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)